molecular formula C20H23F2N3O B032586 Isopyrazam CAS No. 881685-58-1

Isopyrazam

Cat. No. B032586
M. Wt: 359.4 g/mol
InChI Key: XTDZGXBTXBEZDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isopyrazam and related compounds involves complex chemical processes that yield broad-spectrum pyrazole carboxamides. These compounds are developed from novel chemical classes, indicating a significant advancement in fungicide technology. Efforts have been made to devise new cost-efficient synthesis strategies for key intermediates, such as o-biscyclopropyl-aniline, new benzonorbornene intermediates, and the essential pyrazole carboxylic acid intermediate, which is crucial for the synthesis of isopyrazam and its analogs.

Molecular Structure Analysis

Isopyrazam belongs to the pyrazole carboxamide chemical class, featuring a distinctive molecular structure that enables its fungicidal activity. The molecular architecture of isopyrazam allows for the inhibition of succinate dehydrogenase within the mitochondrial respiratory chain of fungi. This specific mode of action disrupts the energy production in fungal cells, leading to their death and the effective control of fungal diseases.

Chemical Reactions and Properties

Isopyrazam undergoes various chemical reactions pertinent to its fungicidal activity, including interactions with the succinate dehydrogenase (SDH) enzyme complex in fungi. Its chemical properties are tailored to facilitate absorption and translocation within plant tissues, providing both protective and curative effects against fungal pathogens. The compound's stability, reactivity, and interactions with biological molecules are central to its effectiveness as a fungicide.

Physical Properties Analysis

The physical properties of isopyrazam, such as its solubility, volatility, and thermal stability, are critical for its application in agriculture. These properties influence the compound's behavior in the environment and its application efficacy on crops. Isopyrazam is designed to be chemically and thermally stable, ensuring its longevity and effectiveness under various environmental conditions.

Chemical Properties Analysis

Isopyrazam's chemical properties, including its mode of action as an SDHI fungicide, play a crucial role in its fungicidal activity. The compound's interaction with the SDH enzyme complex impedes the fungal mitochondrial respiration, a mechanism critical for its broad-spectrum activity against a wide range of fungal pathogens. Its selectivity and potency are derived from its unique chemical structure and properties, which are optimized for maximum efficacy and minimal environmental impact.

Scientific Research Applications

1. Application in Pomegranate Disease Control

  • Results: The application of Isopyrazam 12.5% + Difenoconazole 12.5% (250 SC) @ 1 ml/liter was most effective in managing Alternaria fruit spot (3.1 and 2.4 PDI), anthracnose (3.8 and 3.2 PDI) and Cercospora leaf spot (3.6 and 3.65 PDI) respectively. High yield levels of 11.0 kg/plant and 11.4 kg/plant were recorded during 2017–18 and 2018–19 respectively .

2. Application in Kiwifruit Disease Control

  • Results: The foliar application of chitosan could effectively enhance isopyrazam·azoxystrobin against leaf spot disease with a field control efficacy of 86.83%. This was significantly higher than 78.70% of 29% isopyrazam·azoxystrobin SC 1000-time liquid .

3. Application in Zebrafish Development

  • Methods of Application: The study involved exposing zebrafish larvae to Isopyrazam and observing the effects. The total RNA from tissue of zebrafish was isolated for analysis .

4. Application in Pesticide Risk Assessment

  • Summary of the Application: Isopyrazam has been evaluated for its risks as a pesticide. The European Food Safety Authority (EFSA) conducted a peer review of the pesticide risk assessment of the active substance Isopyrazam .
  • Methods of Application: The EFSA conducted a comprehensive review of the available scientific literature and data on Isopyrazam to assess its risks .

Safety And Hazards

Isopyrazam may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . The most sensitive acute endpoint of an isomeric mixture of isopyrazam was carp (96 h LC50 = 25.8 μg ac/L). It had very high acute toxicity to Daphnia magna, low toxicity to green algae up to the limit of water solubility and no toxicity to higher aquatic plants at the highest tested concentration .

Future Directions

In case future uses of Isopyrazam lead to a higher consumer exposure, further information regarding the impact of plant and/or livestock metabolism on the isomer ratio might be required . As the active substance was approved after the entry into force of Regulation (EC) No 396/2005 on 2 September 2008, the European Food Safety Authority (EFSA) is required to provide a reasoned opinion on the review of the existing maximum residue levels (MRLs) for that active substance in compliance with Article 12 (1) of the aforementioned regulation .

properties

IUPAC Name

3-(difluoromethyl)-1-methyl-N-(11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDZGXBTXBEZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058208
Record name Isopyrazam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopyrazam

CAS RN

881685-58-1
Record name Isopyrazam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881685-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopyrazam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881685581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopyrazam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9RS)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide and of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9SR)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide; isopyrazam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6.2 g of 9-isopropyl-5-amino-benzonorbornene (Comp. No. Z3.11, syn/anti ratio 90:10; mmol, 1.05 equivalents) and 1.6 g of potassium tert-butoxide (14.7 mmol, 0.5 equivalent) are added to a solution of 6 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (29 mmol) in 60 ml of chlorobenzene. The reaction mixture is heated to 95° C. and the chlorobenzene solvent is completely removed in vacuo. The reaction mixture is heated to 120° C. and stirred for 20 hours. 30 ml of chlorobenzene are then added. The organic phase is extracted twice with water, first at low pH, then at high pH. The organic phase is concentrated by distilling off chlorobenzene. 8 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyl-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide are obtained in the form of a brown oil (crude yield: 33%).
[Compound]
Name
9-isopropyl-5-amino-benzonorbornene
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15.1 g (0.0752 mol, 96.5% pure) of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride were dissolved at 25° C. in 100 ml of toluene. The solution was evacuated to 350 mbar and heated to 85° C. Subsequently, within 60 min, 20 g (0.074 mol, 75%; 65:10 syn/anti isomer mixture) of 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-ylamine, dissolved in 100 ml of toluene, were metered in and the reaction mixture was stirred for another 1 hour. After venting and cooling to 25° C., the mixture was stirred overnight. Subsequently, the mixture was concentrated under reduced pressure and dried. The yield was 31.3 g; according to 1H NMR 70% pure (82%).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-ylamine
Quantity
20 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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